2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}-N-(3-METHOXYPHENYL)BUTANAMIDE
Description
2-{[8,9-Dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-N-(3-methoxyphenyl)butanamide is a heterocyclic compound featuring a triazoloquinazoline core. Its structure includes:
- 8,9-Dimethoxy groups on the quinazoline ring, enhancing electron density and influencing solubility .
- A sulfanyl (-S-) linker at position 5, connecting the triazoloquinazoline core to a butanamide side chain with a 3-methoxyphenyl group. This side chain may modulate pharmacokinetic properties, such as lipophilicity and bioavailability .
Synthetic routes for analogous compounds (e.g., triazoloquinazolines) involve multi-step protocols, including Friedel-Crafts reactions, nucleophilic substitutions, and tautomerization steps, as seen in . Spectral characterization (IR, NMR, MS) confirms structural integrity, with key IR bands for C=S (1243–1258 cm⁻¹) and NH groups (3150–3319 cm⁻¹) observed in related derivatives .
Properties
IUPAC Name |
2-[[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(3-methoxyphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N6O6S/c1-5-24(27(35)29-17-7-6-8-19(13-17)38-2)41-28-30-21-15-23(40-4)22(39-3)14-20(21)26-31-25(32-33(26)28)16-9-11-18(12-10-16)34(36)37/h6-15,24H,5H2,1-4H3,(H,29,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHGEXUUUULZCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC(=CC=C1)OC)SC2=NC3=CC(=C(C=C3C4=NC(=NN42)C5=CC=C(C=C5)[N+](=O)[O-])OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N6O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}-N-(3-METHOXYPHENYL)BUTANAMIDE involves several steps:
Formation of the Triazoloquinazoline Core: The triazoloquinazoline core can be synthesized by the nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazoloquinazoline with different aryl amines.
Introduction of the Nitro Group: The nitro group is introduced through nitration reactions, typically using a mixture of concentrated nitric and sulfuric acids.
Methoxylation: The methoxy groups are introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Final Coupling: The final step involves coupling the triazoloquinazoline derivative with N-(3-methoxyphenyl)butanamide under appropriate conditions to form the target compound.
Chemical Reactions Analysis
2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}-N-(3-METHOXYPHENYL)BUTANAMIDE undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and sulfanyl groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfanyl group, using nucleophiles like thiols or amines.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}-N-(3-METHOXYPHENYL)BUTANAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-HIV and antibacterial agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Biological Studies: The compound’s ability to undergo various chemical reactions makes it useful in studying enzyme mechanisms and metabolic pathways.
Industrial Applications: The compound’s reactivity and stability make it suitable for use in industrial processes, such as the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}-N-(3-METHOXYPHENYL)BUTANAMIDE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.
DNA Interaction: The compound can intercalate into DNA, disrupting the normal function of DNA and inhibiting cell proliferation.
Oxidative Stress Induction: The compound can induce oxidative stress in cells, leading to DNA damage and apoptosis.
Comparison with Similar Compounds
Table 1: Structural Comparison with Analogous Compounds
Key Observations :
Table 2: Spectral Data Comparison
Key Observations :
- The absence of S-H IR bands (~2500–2600 cm⁻¹) in the target compound confirms its thione tautomeric form, consistent with .
- Methoxy groups (-OCH₃) in the target compound and analogs contribute to distinct NMR shifts (δ 3.8–4.0) .
Molecular Similarity and Docking Affinity
Biological Activity
The compound 2-{[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-N-(3-methoxyphenyl)butanamide (CAS Number: 902594-02-9) is a member of the triazole and quinazoline family of compounds, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure
The molecular formula of the compound is with a molecular weight of 422.4 g/mol. The structure includes a triazole ring, a sulfanyl group, and methoxy and nitrophenyl substituents that contribute to its biological properties.
Anticancer Activity
Research indicates that compounds containing a triazole moiety exhibit significant anticancer properties. The incorporation of the sulfanyl group enhances the interaction with biological targets involved in cancer pathways. For instance, studies on similar triazole derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .
Antimicrobial Properties
The presence of the nitrophenyl and dimethoxy groups in the structure may enhance the compound's binding affinity to microbial targets. Compounds with similar structures have demonstrated antimicrobial activity against a range of pathogens, suggesting potential applications in treating infections .
The biological activity is largely attributed to the compound's ability to interact with specific enzymes and receptors within cells. This interaction can modulate enzymatic activity or receptor signaling pathways, leading to therapeutic effects such as inhibition of tumor growth or microbial resistance.
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
A study investigating the anticancer potential of similar triazole derivatives found that compounds with a sulfanyl group exhibited EC50 values as low as 24 nM against resistant cancer cell lines. This suggests that the subject compound may possess comparable efficacy due to its structural characteristics that facilitate interaction with cancerous tissues .
Case Study: Antimicrobial Testing
Another study focused on the antimicrobial properties of related compounds revealed that derivatives containing both nitrophenyl and methoxy groups showed significant activity against Gram-positive and Gram-negative bacteria. This highlights the importance of functional groups in enhancing biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
